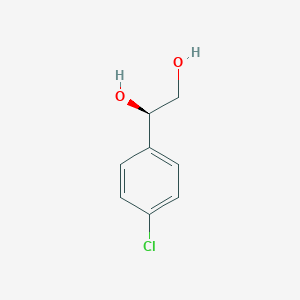

(1R)-1-(4-chlorophenyl)-1,2-ethanediol

Description

General Significance of Chiral 1,2-Diols in Contemporary Organic Synthesis

Chiral 1,2-diols are highly valued molecules in the field of organic synthesis. nih.gov They are frequently found in a variety of significant natural products and are indispensable as chiral building blocks for the preparation of diverse chiral chemicals. nih.govacs.org The versatility of these diols allows them to be employed as chiral auxiliaries, chiral ligands for metal catalysts, and as organocatalysts themselves. nih.govresearchgate.netalfachemic.com

The applications of chiral diols are extensive, spanning the pharmaceutical, agrochemical, and materials science industries. nih.govalfachemic.com They are instrumental in a wide array of asymmetric reactions, including:

Asymmetric hydrogenation

Asymmetric oxidation

Asymmetric aldol (B89426) condensation reactions alfachemic.comorganic-chemistry.org

Asymmetric Diels-Alder reactions nih.gov

Asymmetric Morita-Baylis-Hillman reactions sigmaaldrich.com

The ability of the hydroxyl groups to coordinate with reagents or substrates creates a chiral environment, enabling the selective formation of one enantiomer over the other. nih.gov This stereocontrol is crucial in the synthesis of biologically active molecules, where often only a single enantiomer exhibits the desired therapeutic effect. nih.govresearchgate.net Methods for synthesizing chiral diols include the enantioselective reduction of ketones, hydrolysis of epoxides, and the asymmetric dihydroxylation of olefins. researchgate.netalfachemic.com

Stereochemical Importance of (1R)-1-(4-chlorophenyl)-1,2-ethanediol within Chiral Diol Chemistry

This compound is a specific chiral diol that holds considerable importance as a chiral building block. Its stereochemically defined structure is critical for its application in the synthesis of high-value, enantiomerically pure compounds.

One of the most significant applications of this compound, also known as (R)-p-chlorophenyl-1,2-ethanediol ((R)-pCPED), is as a key intermediate in the synthesis of (R)-eliprodil. nih.govresearchgate.net Eliprodil (B1671174) is a neuroprotective agent investigated for the treatment of conditions like ischemic stroke. nih.govresearchgate.net Research has demonstrated that the biological activity of eliprodil is primarily associated with its (R)-(-)-enantiomer, highlighting the critical role of the stereochemistry imparted by its this compound precursor. nih.govresearchgate.net

Furthermore, this compound serves as an enantioselective reagent in its own right. It is utilized in the enantioselective hydrolysis of epoxides such as styrene (B11656) oxide. biosynth.com This demonstrates its utility in kinetic resolution processes, where one enantiomer of a racemic mixture reacts preferentially, allowing for the separation of enantiomers. The synthesis of this compound with high enantiomeric purity can be achieved through methods like the enantioconvergent hydrolysis of racemic 4-chlorostyrene (B41422) oxide using a dual-enzyme system of epoxide hydrolases. nih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 152142-03-5 biosynth.comchemspider.com |

| Molecular Formula | C₈H₉ClO₂ biosynth.comchemspider.com |

| Molecular Weight | 172.61 g/mol biosynth.comnih.gov |

| IUPAC Name | (1R)-1-(4-chlorophenyl)ethane-1,2-diol chemspider.com |

| SMILES | C1=CC(=CC=C1C(CO)O)Cl biosynth.com |

Research Findings on the Synthesis of this compound

| Method | Key Findings | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Bi-enzymatic Enantioconvergent Hydrolysis | Hydrolysis of racemic 4-chlorostyrene oxide (rac-pCSO) at high concentration (300 mM) using two recombinant E. coli cell lines expressing different epoxide hydrolases. | 93.4% | 87.8% | nih.govresearchgate.net |

| Bioreduction | Reduction of 1-(4-chlorophenyl)-2-hydroxyethanone (B1594892) using cells of Candida albicans CCT 0776. | 91.0% | Not specified | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVMDIMEYSDOSD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152142-03-5 | |

| Record name | (1R)-1-(4-chlorophenyl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Analysis and Enantiopurity Determination of 1r 1 4 Chlorophenyl 1,2 Ethanediol

Spectroscopic Methodologies for Enantiomeric Excess Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer powerful tools for the determination of enantiomeric purity. These methods typically rely on the conversion of an enantiomeric mixture into a mixture of diastereomers, which, unlike enantiomers, exhibit distinct physical and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a primary technique for determining the enantiomeric excess of chiral compounds. libretexts.org Since enantiomers are indistinguishable in an achiral solvent, the use of chiral auxiliary agents is necessary to induce chemical shift non-equivalence between the corresponding protons or other nuclei of the enantiomers. This is achieved by forming transient diastereomeric complexes with chiral solvating agents or, more commonly, by covalently bonding the enantiomers to a chiral derivatizing agent (CDA) to form stable diastereomers. libretexts.org

The presence of the 1,2-diol functionality in (1R)-1-(4-chlorophenyl)-1,2-ethanediol makes it an ideal candidate for derivatization with boron-based reagents. Boronic acids, in particular, react readily and quantitatively with diols to form stable cyclic boronate esters. masterorganicchemistry.comresearchgate.net

Diboronic Acid Templates: A practical approach for the NMR analysis of chiral diols involves the use of an achiral diboronic acid, such as 1,3-phenyldiboronic acid. nih.gov In this protocol, the diboronic acid acts as a template, reacting with two equivalents of the chiral diol. This reaction leads to the formation of a mixture of diastereomeric boronate esters: a homochiral diester (formed from two molecules of the same enantiomer) and a heterochiral (meso) diester (formed from one molecule of each enantiomer). These diastereomeric products will exhibit distinct signals in the 1H NMR spectrum, allowing for the quantification of the enantiomeric excess of the original diol. nih.gov

Formylphenylboronic Acid Templates: 2-Formylphenylboronic acid is another versatile reagent for the chiral derivatization of diols. It can be used in a three-component system, which offers a simple and rapid method for ee determination. masterorganicchemistry.comnih.gov In this approach, the chiral diol, 2-formylphenylboronic acid, and an enantiopure chiral amine (such as α-methylbenzylamine) are mixed to form a pair of diastereomeric imino-boronate esters. masterorganicchemistry.comnih.gov The formation of these complexes is typically fast and proceeds without racemization. masterorganicchemistry.com The choice of a fluorinated version of the boronic acid template, such as 4-fluoro-2-formylphenylboronic acid, allows for analysis by ¹⁹F NMR, which can offer advantages like a wider chemical shift range and the absence of background signals. researchgate.net

Once the diastereomeric derivatives of this compound are formed, they can be analyzed by high-resolution NMR spectroscopy. In an achiral environment, the NMR spectra of enantiomers are identical. However, the spectra of diastereomers differ. Protons (or other NMR-active nuclei like ¹⁹F) that are enantiotopic in the original chiral diol become diastereotopic in the derivative. masterorganicchemistry.com This diastereotopicity leads to differences in their chemical environments and, consequently, different chemical shifts (δ) in the NMR spectrum. masterorganicchemistry.comlibretexts.org

The difference in chemical shift between the signals of the two diastereomers is referred to as chemical shift non-equivalence (Δδ). For accurate quantification, it is desirable to have at least one pair of well-resolved signals corresponding to the two diastereomers with a large Δδ value. masterorganicchemistry.com The enantiomeric excess (% ee) can then be calculated by integrating the areas of these distinct signals.

For instance, when using a formylphenylboronic acid template, the imine proton signal in the ¹H NMR spectrum is often well-resolved for the two diastereomers. nih.gov If a fluorinated template is used, the signals in the ¹⁹F NMR spectrum can be used for quantification. researchgate.net

Illustrative ¹H NMR Data for Diastereomeric Boronate Esters:

The following table presents hypothetical, yet realistic, ¹H NMR data for the diastereomeric esters formed from a scalemic mixture of 1-(4-chlorophenyl)-1,2-ethanediol and a chiral derivatizing agent. The data illustrates the principle of chemical shift non-equivalence.

| Proton | Diastereomer 1 (R,R') δ [ppm] | Diastereomer 2 (S,R') δ [ppm] | Δδ [ppm] |

| Methine (CH-O) | 4.95 | 4.91 | 0.04 |

| Methylene (CH₂-O) | 3.80 (d) | 3.75 (d) | 0.05 |

| Aromatic (ortho to Cl) | 7.40 (d) | 7.38 (d) | 0.02 |

| Aromatic (meta to Cl) | 7.30 (d) | 7.29 (d) | 0.01 |

Note: This data is illustrative and intended to demonstrate the concept of chemical shift non-equivalence in diastereomers. R' refers to the chirality of the derivatizing agent.

Chiral Chromatography

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) is particularly widely used for this purpose. nih.gov

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times (tR) for the enantiomers, allowing for their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including diols. nih.govnih.gov

The selection of the appropriate CSP and mobile phase is crucial for achieving good separation. A screening of different columns and solvent systems is often necessary to optimize the resolution (Rs) and separation factor (α) between the enantiomeric peaks. harvard.edu For this compound, a normal-phase method using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) is a common starting point. wiley-vch.de

The enantiomeric excess is determined by calculating the relative areas of the two enantiomer peaks in the chromatogram.

Illustrative Chiral HPLC Data for the Separation of 1-(4-chlorophenyl)-1,2-ethanediol Enantiomers:

The table below provides a hypothetical example of chiral HPLC data for the separation of the enantiomers of 1-(4-chlorophenyl)-1,2-ethanediol.

| Enantiomer | Retention Time (t_R) [min] | Peak Area |

| (S)-1-(4-chlorophenyl)-1,2-ethanediol | 12.5 | 49500 |

| (R)-1-(4-chlorophenyl)-1,2-ethanediol | 14.8 | 940500 |

Calculated Parameters:

| Parameter | Value |

| Separation Factor (α) | 1.18 |

| Resolution (R_s) | 2.1 |

| Enantiomeric Excess (% ee) of (R)-enantiomer | 90.0% |

Note: This data is for illustrative purposes. Actual values will depend on the specific CSP, mobile phase composition, flow rate, and temperature.

Advanced Chiral Distinction Techniques

Beyond the conventional NMR and HPLC methods, several advanced techniques can be applied for the stereochemical analysis of chiral diols. These methods can offer higher sensitivity, require smaller sample amounts, or provide different mechanisms of chiral recognition.

Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that can be used for the enantioseparation of diols. The method often employs a chiral selector, such as a cyclodextrin, added to the background electrolyte. The diol can also be derivatized with a charged tag to enhance its electrophoretic mobility and detection.

Chiral Solvating Agents (CSAs) in NMR: As an alternative to covalent derivatization, chiral solvating agents (CSAs) can be used to form transient diastereomeric complexes with the analyte. libretexts.org These non-covalent interactions are often sufficient to induce chemical shift non-equivalence in the NMR spectrum. For diols, CSAs that can form hydrogen bonds or other specific interactions with the hydroxyl groups are particularly effective.

Optical Methods: Techniques such as circular dichroism (CD) spectroscopy can provide information about the absolute configuration of a chiral molecule. More advanced optical methods involve the use of sensor arrays. For instance, a pattern-based recognition approach using an array of chiral boronic acid receptors and pH indicators can be employed for the rapid determination of the identity, concentration, and enantiomeric excess of chiral vicinal diols. libretexts.orgpressbooks.pub

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Ternary Complex Chiral Recognition

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the chiral distinction of enantiomers. This method relies on the principle that diastereomeric complexes, formed between the enantiomers and a chiral selector, can exhibit different mobilities in the gas phase, allowing for their separation and analysis. For phenyl-substituted ethanediols, the formation of ternary complexes with a chiral selector and a metal ion has been shown to be an effective strategy for chiral recognition via IMS-MS. researchgate.net

The general approach involves the non-covalent interaction between the analyte enantiomers, a chiral selector, and a metal ion. While the target enantiomers may not interact directly with the chiral selector, the presence of a metal ion facilitates the formation of a stable ternary complex. These complexes, being diastereomeric for the R- and S-enantiomers, can possess different collision cross-sections (CCS), leading to distinct drift times in the ion mobility cell.

A study on analogous phenyl-1,2-ethanediols demonstrated successful chiral distinction using various chiral selectors such as cyclodextrins (e.g., β-cyclodextrin), rifamycin, and natamycin, in conjunction with different metal ions. researchgate.net The choice of the chiral selector and metal ion is critical and is often determined empirically to achieve the best separation. For instance, the enantiomers of a phenyl-1,2-ethanediol were successfully distinguished by measuring the IMS of the ternary complexes formed with β-cyclodextrin and a chromium ion. researchgate.net

The stability of the ternary complexes can also differ between the R- and S-enantiomers, which can be investigated using tandem mass spectrometry (MS/MS) experiments. researchgate.net This differential stability can further aid in the chiral discrimination process. The resolution of the enantiomeric signals in the ion mobility spectrum is a key parameter for evaluating the effectiveness of the chiral selector and metal ion combination.

Below is an illustrative data table showing hypothetical IMS-MS results for the chiral recognition of this compound and its enantiomer through the formation of ternary complexes.

| Enantiomer | Chiral Selector | Metal Ion | Ternary Complex | Hypothetical Drift Time (ms) | Hypothetical Collision Cross-Section (Ų) |

| This compound | β-cyclodextrin | Cr³⁺ | [β-CD + (R)-CPED + Cr - 2H]⁺ | 15.2 | 250.5 |

| (1S)-1-(4-chlorophenyl)-1,2-ethanediol | β-cyclodextrin | Cr³⁺ | [β-CD + (S)-CPED + Cr - 2H]⁺ | 15.8 | 255.1 |

Note: The data in this table is hypothetical and serves to illustrate the expected experimental outcome based on studies of analogous compounds.

Determination and Assignment of Absolute Configuration

The definitive determination of the absolute configuration of a chiral molecule like this compound is fundamental. Several powerful techniques are available for this purpose, with Vibrational Optical Activity (VOA) and Nuclear Magnetic Resonance (NMR) spectroscopy being particularly prominent for molecules in solution. nih.gov

Vibrational Optical Activity encompasses both Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). nih.gov These techniques measure the differential interaction of chiral molecules with left and right circularly polarized infrared light (VCD) or Raman scattered light (ROA). The assignment of the absolute configuration is achieved by comparing the experimentally measured VCD or ROA spectrum with the theoretical spectrum calculated for one of the enantiomers (e.g., the R-enantiomer) using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A match between the signs and intensities of the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

Another established method involves the use of chiral derivatizing agents in conjunction with NMR spectroscopy. The reaction of a chiral molecule with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, results in the formation of diastereomers. researchgate.net These diastereomers exhibit distinct NMR spectra, with measurable differences in the chemical shifts of their respective protons. By analyzing these differences, the absolute configuration of the original chiral molecule can be deduced. researchgate.net

For acyclic 1,2-diols, a specific method employing dimolybdenum tetraacetate, Mo₂(OAc)₄, has been shown to be effective. The interaction of the diol with the molybdenum complex induces a circular dichroism (CD) spectrum, and the sign of this induced CD spectrum can be empirically correlated to the absolute configuration of the diol. capes.gov.br

Furthermore, the enantiomeric excess (ee) of (R)-p-chlorophenyl-1,2-ethanediol can be determined through bi-enzymatic catalysis, where the enantioconvergent hydrolysis of a racemic starting material is monitored. nih.gov While this method is primarily for synthesis and determining enantiopurity, it relies on the known stereoselectivity of the enzymes to produce the desired enantiomer.

The following table summarizes key parameters that would be determined in the process of assigning the absolute configuration of this compound.

| Analytical Method | Parameter | Expected Result for this compound |

| Polarimetry | Specific Rotation [α] | A specific, non-zero value (sign depends on solvent and wavelength) |

| Vibrational Circular Dichroism (VCD) | VCD Spectrum | A characteristic pattern of positive and negative bands that matches the DFT-calculated spectrum for the R-configuration. |

| NMR with Chiral Derivatizing Agent | Diastereomeric Chemical Shift Differences (Δδ) | Specific and predictable differences in proton chemical shifts upon derivatization. |

| Circular Dichroism with Mo₂(OAc)₄ | Sign of Induced CD Spectrum | A specific sign (positive or negative) correlated to the R-configuration. |

Note: The expected results in this table are based on established principles of stereochemical analysis.

Applications in Advanced Organic Synthesis and Chiral Technologies

As Chiral Building Blocks and Synthetic Intermediates

The primary utility of (1R)-1-(4-chlorophenyl)-1,2-ethanediol in organic synthesis stems from its role as a versatile chiral precursor. The two hydroxyl groups provide reactive handles for a variety of chemical transformations, allowing for the construction of more complex, enantiopure molecules.

Synthesis of Enantiopure Oxygen-Containing Heterocycles (e.g., Styrene (B11656) Oxide Scaffolds)

While this compound is often produced via the enantioselective hydrolysis of the corresponding racemic 4-chlorostyrene (B41422) oxide, the reverse reaction—the cyclization of the diol to form the epoxide—is a fundamental transformation in organic chemistry. frontiersin.orgmasterorganicchemistry.com This makes the diol a viable precursor for the synthesis of enantiopure (R)-4-chlorostyrene oxide, a valuable chiral epoxide.

The conversion of 1,2-diols to epoxides can be achieved through a two-step process. First, the diol is treated to selectively activate one hydroxyl group while the other acts as an intramolecular nucleophile. A common and effective method involves the formation of a cyclic intermediate, such as a cyclic orthoester. msu.eduacsgcipr.org For instance, reaction of the diol with trimethyl orthoacetate generates a cyclic orthoacetate, which upon treatment with a Lewis acid, forms an acetoxonium ion. Subsequent base-mediated intramolecular displacement results in the formation of the epoxide with inversion of configuration at the attacked carbon center. acsgcipr.org This well-established methodology allows chiral diols obtained from processes like asymmetric dihydroxylation to serve as functional equivalents of chiral epoxides, broadening their synthetic utility. msu.eduacsgcipr.org

Precursors for Complex Chiral Molecules (e.g., Chiral Diamines, Diphosphines)

The strategic placement of two hydroxyl groups makes this compound an attractive starting point for the synthesis of other important classes of C2-symmetric and pseudo-C2-symmetric chiral molecules, such as vicinal diamines and diphosphines. These molecules are highly sought after as chiral ligands and auxiliaries in asymmetric catalysis. researchgate.netrsc.orgnih.gov

Chiral 1,2-Diamines: The synthesis of enantiopure 1,2-diamines from 1,2-diols is a common synthetic route. rsc.orgrsc.org A typical strategy involves a double nucleophilic substitution with inversion of configuration. The hydroxyl groups of the diol are first converted into good leaving groups, such as tosylates or mesylates. Subsequent reaction with an amine nucleophile, or more commonly with sodium azide (B81097) followed by reduction, yields the corresponding 1,2-diamine. This transformation makes this compound a potential precursor for novel chiral diamines, which are key components in the synthesis of catalysts for reactions like asymmetric hydrogenation and Michael additions. researchgate.netrsc.org

Chiral 1,2-Diphosphines: Chiral diphosphines are among the most important "privileged ligands" in transition metal-catalyzed asymmetric reactions. nih.gov Chiral 1,2-diols can serve as the backbone for these ligands. The diol can be converted into a cyclic sulfate (B86663) or a dimesylate, which is then subjected to nucleophilic attack by a metal phosphide, such as lithium diphenylphosphide (LiPPh₂), to install the two phosphine (B1218219) groups. nih.gov This approach allows the chirality of the diol to be transferred to the new diphosphine ligand, which can then be used in a wide range of catalytic asymmetric transformations, including hydrogenations and C-C bond-forming reactions. acs.org

Role as Intermediate in Targeted Organic Compound Synthesis (e.g., Eliprodil (B1671174) Precursors)

One of the most significant applications of this compound is its role as a key chiral intermediate in the synthesis of the neuroprotective agent, (R)-Eliprodil. frontiersin.orgnih.gov Eliprodil is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, and its biological activity resides almost exclusively in the (R)-enantiomer. nih.gov

The synthesis of this diol on a gram scale has been accomplished with high enantiomeric excess and yield through the enantioconvergent hydrolysis of racemic p-chlorostyrene oxide (rac-pCSO) using a dual-enzyme biocatalytic system. frontiersin.orgnih.govnih.gov This process utilizes two epoxide hydrolases with complementary regioselectivities to convert both enantiomers of the starting epoxide into the single desired (R)-diol enantiomer. researchgate.net Research has focused on optimizing this biotransformation for industrial-scale production by investigating factors like substrate concentration, cell loading, and reaction conditions to maximize yield and enantiopurity. frontiersin.orgnih.gov

The table below summarizes the results from an optimized gram-scale biocatalytic synthesis of (R)-p-chlorophenyl-1,2-ethanediol (pCPED).

| Substrate | Substrate Conc. (mM) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee_p, %) | Space-Time Yield (g/L/h) | Reference |

| rac-pCSO | 300 | 5 | 93.4 | 87.8 | 8.63 | frontiersin.orgnih.gov |

| Table 1: Optimized Bi-enzymatic Synthesis of (R)-p-chlorophenyl-1,2-ethanediol. |

As Chiral Ligands and Catalysts in Asymmetric Transformations

Beyond its use as a structural building block, the inherent chirality of this compound makes it and its derivatives potential candidates for use as chiral ligands and organocatalysts in asymmetric synthesis.

Ligands for Transition Metal-Catalyzed Asymmetric Reactions

Chiral diols are versatile precursors for the synthesis of ligands for transition metal-catalyzed asymmetric reactions. mdpi.commdpi.com While the diol itself may not be a strong ligand, its hydroxyl groups can be readily functionalized to introduce coordinating atoms like phosphorus or nitrogen.

For example, chiral diols can be reacted with chlorophosphines (e.g., ClPPh₂) in the presence of a base to form chiral diphosphinite ligands (containing P-O-C bonds). These ligands, which are straightforward to synthesize, have been successfully applied in a variety of asymmetric catalytic reactions, including hydrogenation and hydroformylation. The C₂-symmetric nature of many diol-derived ligands is often crucial for achieving high levels of enantioselectivity. polyu.edu.hk The structure of this compound makes it a suitable candidate for the creation of such diphosphinite ligands, where it would form a seven-membered chelate ring with a metal center.

Organocatalytic Applications in Stereoselective Synthesis

In the realm of organocatalysis, chiral diols have gained prominence as powerful catalysts, particularly in enantioselective reactions involving boronic acids. mdpi.com Chiral diols, especially those with C₂ symmetry like 1,1'-bi-2-naphthol (B31242) (BINOL), can react reversibly with boronic acids to form chiral boronate esters in situ. These chiral boronates then act as chiral Brønsted acids or Lewis acids to activate substrates and control the stereochemical outcome of a reaction.

This compound possesses the key structural feature—a chiral 1,2-diol motif—required for this type of catalysis. It could be employed, for example, in the asymmetric Petasis reaction, where it would form a chiral boronate complex with an organoboronic acid, which then engages with an aldehyde and an amine to deliver a chiral amino alcohol with high enantioselectivity. mdpi.com The diol's structure would create a well-defined chiral pocket around the boron center, effectively shielding one face of the reactive intermediate and directing the nucleophilic attack to the other.

Integration into Chiral Protecting Group Chemistry

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. In the realm of chiral synthesis, protecting groups can transcend this passive role and actively influence the stereochemical outcome of a reaction. Chiral diols, such as this compound, are valuable precursors for the formation of chiral protecting groups that can control facial selectivity and impart stereochemical information to a substrate.

Chiral 1,2-diols like this compound can be reacted with aldehydes or ketones under acidic conditions to form chiral cyclic acetals, specifically 1,3-dioxolanes. organic-chemistry.org This reaction is a well-established method for the protection of carbonyl groups or, in a reverse application, for the protection of diols themselves. libretexts.orgpearson.com When a chiral diol is used, the resulting acetal (B89532) possesses a defined stereochemistry that creates a chiral environment around the protected functional group.

The formation process typically involves the acid-catalyzed reaction of the diol with a carbonyl compound, often with the removal of water to drive the equilibrium towards the acetal product. organic-chemistry.org For instance, the reaction of this compound with a prochiral ketone would result in the formation of two diastereomeric ketals. These diastereomers can often be separated, allowing for the isolation of a single stereoisomer.

Once installed, this chiral acetal group can direct subsequent reactions. For example, if the substrate contains another reactive site, the bulky and stereochemically defined acetal can block one face of the molecule, forcing an incoming reagent to attack from the less hindered direction. This steric control is a powerful tool for achieving high diastereoselectivity in reactions such as alkylations, reductions, or additions. After the desired transformation is complete, the acetal protecting group can be readily removed under aqueous acidic conditions, regenerating the diol and the original carbonyl group. organic-chemistry.orgyoutube.com

While the principle is well-established with other chiral diols derived from frameworks like tartaric acid or mandelic acid, the application of this compound in this specific context provides a unique steric and electronic environment due to the presence of the 4-chlorophenyl group. This substituent can influence reaction outcomes through both its size and its electron-withdrawing nature, offering a specialized tool for reactivity and stereochemical control in complex syntheses.

Biocatalytic Applications Beyond Direct Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. pearson.com Enzymes and whole-cell systems offer remarkable chemo-, regio-, and enantioselectivity under mild conditions. pearson.com Beyond its direct use, this compound and its enantiomer are key products in biocatalytic processes designed to generate high-purity chiral building blocks from achiral or racemic precursors.

The enantiomer, (R)-1-(4-chlorophenyl)-1,2-ethanediol, is a valuable intermediate in the synthesis of pharmacologically active molecules, such as the neuroprotective agent (R)-eliprodil. nih.gov Research has focused on developing efficient biocatalytic routes to this chiral diol, starting from racemic precursors. A notable example is the enantioconvergent hydrolysis of racemic p-chlorostyrene oxide (rac-pCSO) using a dual-enzyme system expressed in recombinant Escherichia coli. nih.gov

This process utilizes two distinct epoxide hydrolase (EH) enzymes with complementary regioselectivities to convert both enantiomers of the starting epoxide into the single, desired (R)-diol enantiomer. nih.gov One enzyme selectively hydrolyzes (S)-pCSO to (R)-1-(4-chlorophenyl)-1,2-ethanediol, while the other converts (R)-pCSO to the same product. This concurrent, enantioconvergent approach allows for a theoretical yield of 100%, a significant advantage over kinetic resolution methods where the maximum yield is 50%. nih.gov

In a specific study, a bi-enzymatic system using recombinant E. coli cells expressing mutants of Phaseolus vulgaris EH1 and Rhodotorula paludigena RpEH was optimized for gram-scale synthesis. nih.gov The process demonstrated high efficiency, converting a high concentration of the racemic epoxide into (R)-1-(4-chlorophenyl)-1,2-ethanediol with high yield and enantiomeric purity. Such whole-cell biotransformations are particularly attractive for industrial applications as they eliminate the need for costly enzyme purification and facilitate cofactor regeneration. researchgate.net

Table 1: Biocatalytic Synthesis of (R)-1-(4-chlorophenyl)-1,2-ethanediol

| Parameter | Details | Reference |

|---|---|---|

| Process | Enantioconvergent hydrolysis | nih.gov |

| Substrate | Racemic p-chlorostyrene oxide (rac-pCSO) | nih.gov |

| Biocatalyst | Recombinant E. coli cells expressing two mutant epoxide hydrolases | nih.gov |

| Product | (R)-1-(4-chlorophenyl)-1,2-ethanediol | nih.gov |

| Substrate Conc. | 300 mM | nih.gov |

| Reaction Time | 5 hours | nih.gov |

| Yield | 93.4% | nih.gov |

| Enantiomeric Excess (ee) | 87.8% | nih.gov |

| Space-Time Yield | 8.63 g/L/h | nih.gov |

This example highlights how the framework of this compound is central to advanced biocatalytic strategies. By acting as the target molecule in a bioconversion process, it drives the development of innovative enzymatic methods for producing valuable, enantiopure synthons for the pharmaceutical industry.

Computational and Theoretical Investigations of Chiral Aryl 1,2 Ethanediols

Conformational Analysis and Stereochemical Prediction (e.g., 1,2-Ethanediol (B42446) Systems)

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis of 1,2-ethanediol systems, the parent structure of compounds like (1R)-1-(4-chlorophenyl)-1,2-ethanediol, has been a subject of numerous computational studies. These analyses aim to identify the most stable conformations (rotamers) and the energy barriers between them.

Rotation around the central C-C bond and the two C-O bonds in 1,2-ethanediol gives rise to ten unique conformations. researchgate.net Ab initio and Density Functional Theory (DFT) calculations have shown that these rotamers lie within a relatively small energy range. researchgate.net In the gas phase, the lowest energy conformations are typically the gauche forms (gGg' and tGg'), where the O-C-C-O dihedral angle is approximately 60°. researchgate.netresearchgate.net This preference is often attributed to the formation of a weak intramolecular hydrogen bond between the two hydroxyl groups. However, some studies suggest that these interactions in vicinal diols are better described by electrostatic and polarization effects rather than true hydrogen bonds. researchgate.net

The relative stability of these conformers can be influenced by the solvent and substitution on the ethanediol backbone. The presence of a bulky aryl group, like the 4-chlorophenyl group in this compound, significantly influences the conformational landscape. The steric and electronic effects of the substituent dictate the preferred arrangement of the molecule, which in turn affects its interaction with other molecules, such as enzymes or chiral catalysts.

Computational methods are also employed for stereochemical prediction. For instance, in the synthesis of polyketides, the stereochemistry of methyl branches resulting from the reduction of an enoyl group can be predicted by analyzing the enzyme's active site. A correlation has been found between the presence of a specific tyrosine residue and the resulting stereochemistry (S or R configuration). nih.gov While this example is from enzymology, similar principles of matching substrate conformation to a chiral environment are central to predicting stereochemical outcomes in asymmetric catalysis.

| Conformer Notation | O-C-C-O Dihedral Angle | Relative Energy (kcal/mol) | Intramolecular H-bond |

|---|---|---|---|

| gGg' | Gauche | 0.00 | Yes |

| tGg' | Gauche | ~0.5 - 1.0 | Yes |

| tTt | Trans | ~1.0 - 1.5 | No |

| gGg | Gauche | ~1.5 - 2.0 | No |

| tGg | Gauche | ~2.0 - 2.5 | No |

Note: The relative energies are approximate values from various computational studies and can differ based on the level of theory and basis set used. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions and understanding the origins of selectivity. For the synthesis of chiral aryl-1,2-ethanediols, DFT studies are instrumental in elucidating the pathways of key transformations like asymmetric dihydroxylation.

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone reaction for producing chiral vicinal diols from alkenes. mdpi.comorganic-chemistry.org DFT calculations have been employed to model the transition states of this osmium-catalyzed reaction. researchgate.netacs.org These studies help to rationalize how the chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, creates a chiral pocket around the osmium center. organic-chemistry.org The alkene substrate can approach the osmium-ligand complex from one of two faces, leading to the two possible enantiomers. DFT calculations show that one of these approaches is energetically favored due to steric and electronic interactions within the chiral pocket, thus explaining the high enantioselectivity observed experimentally. organic-chemistry.org The mechanism is generally believed to proceed through an initial [3+2] cycloaddition of the alkene to the osmium tetroxide, a pathway shown to be energetically more favorable than a stepwise [2+2] addition followed by metallacycle expansion. organic-chemistry.org

DFT is also applied to other reactions involving chiral diols. For example, in the desymmetric glycosylation of meso-diols, DFT calculations can predict the regioselectivity by analyzing the transition states of the reaction between a 1,2-anhydro donor and the diol, catalyzed by a boronic acid. nih.gov Similarly, DFT has been used to study the mechanism of iron-catalyzed cross-coupling reactions that may involve chiral ligands, providing insight into the active catalytic species and the steps involved in carbon-carbon bond formation. mdpi.com These computational models allow researchers to screen potential catalysts and reaction conditions in silico, accelerating the development of new synthetic methods.

Integrated Experimental and Computational Approaches for Mechanistic Elucidation

The most powerful approach to understanding complex chemical reactions involves the integration of experimental data with high-level computational studies. This synergy allows for a more complete and nuanced picture of the reaction mechanism, where experimental observations validate computational models, and theoretical insights guide future experiments.

The study of the Sharpless Asymmetric Dihydroxylation is a prime example of this integrated approach. Kinetic studies provided initial evidence for the proposed catalytic cycle, including the role of the co-oxidant and the observation of rate acceleration by the chiral ligand. acs.org However, the precise origin of the high enantioselectivity remained a topic of debate. Molecular mechanics and later, more sophisticated DFT calculations, were used to build models of the transition state. acs.org These models provided a three-dimensional view of the catalyst-substrate interaction, identifying the key steric and electronic factors that govern which face of the alkene reacts. The predictions from these computational models were then tested against a wide range of experimental results using different alkenes and ligands, leading to a refined and widely accepted mechanistic picture. researchgate.net

Another example is the chemoselective synthesis of dihydropyridine (B1217469) derivatives, where a Hantzsch-like reaction yielded an unexpected by-product. rsc.org By combining experimental studies that varied reaction conditions with DFT calculations of the reaction energy barriers for different pathways, researchers could explain the observed product distribution. The calculations revealed that the relative energies of key intermediates and transition states determine the chemoselectivity, which could then be controlled experimentally. rsc.org

Q & A

Q. What are the primary synthetic routes for producing enantiopure (1R)-1-(4-chlorophenyl)-1,2-ethanediol in academic research?

Enantiopure synthesis is achieved via microbial oxidative resolution using Sphingomonas sp. HXN-200 cells, which selectively oxidize racemic 1,2-diols to yield the (1R)-enantiomer with >98% optical purity. This method avoids traditional chemical resolution challenges and is scalable for drug intermediate synthesis . Alternatively, catalytic methods using GaN nanowires (NWs) under photoredox conditions can synthesize bis-aryl ethanediol derivatives, though enantioselectivity requires further optimization .

Q. What spectroscopic and chromatographic methods are essential for characterizing the stereochemical purity of this compound?

Key techniques include:

- Chiral HPLC : To quantify enantiomeric excess (e.g., >98% ee as reported in microbial resolution studies) .

- NMR Spectroscopy : For structural confirmation, particularly H and C NMR to verify regiochemistry and substituent effects.

- Polarimetry : To measure optical rotation and confirm enantiopurity.

- Mass Spectrometry (MS) : For molecular weight validation and detection of overoxidized byproducts (e.g., hydroxy carboxylic acids) .

Advanced Research Questions

Q. How can researchers optimize enantioselective oxidation to minimize overoxidation to hydroxy carboxylic acids during synthesis?

Overoxidation occurs via aldehyde intermediates during microbial resolution. Strategies include:

Q. What strategies are effective in overcoming product inhibition during enzymatic resolution of this compound?

Continuous extraction techniques, such as in situ product removal (ISPR) using two-phase systems (aqueous/organic), mitigate inhibition by isolating the diol product. This approach maintains enzyme activity and improves yield, as demonstrated in analogous systems for 1-phenyl-1,2-ethanediol .

Q. How do GaN nanowire catalysts influence the PCR/hydrogenation selectivity in the synthesis of bis-aryl ethanediol derivatives?

GaN NWs act as reusable photoredox catalysts, favoring photochemical coupling (PCR) over hydrogenation. For example, 4-chlorobenzaldehyde reacts with formaldehyde under GaN catalysis to yield 1,2-bis(4-chlorophenyl)-1,2-ethanediol with 69% PCR yield and 2.3:1 PCR/hydrogenation selectivity. Selectivity trends correlate with the electronic nature of substituents: electron-deficient aldehydes favor PCR, while electron-rich substrates (e.g., p-anisaldehyde) shift selectivity toward hydrogenation (4.9:1) .

Q. What structural insights can be gained from X-ray crystallography studies of related ethanediol derivatives in enzyme complexes?

Structural studies of (R)-1-(2-naphthyl)-1,2-ethanediol bound to SgcC5 (PDB: 4ZXW) reveal key enzyme-substrate interactions, including hydrogen bonding with active-site residues and hydrophobic packing. These findings inform mutagenesis strategies to enhance binding affinity for this compound. Crystallization protocols (e.g., co-crystallization with substrate mimics and cryoprotectants like sucrose) provide methodological blueprints for studying similar diols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.